molecular formula C23H25N5O4 B2454066 7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-69-3

7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2454066
CAS RN: 538320-69-3
M. Wt: 435.484
InChI Key: NRIUKXQCTQUPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The yield of similar reactions has been reported to be around 73% .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The presence of the [1,2,4]triazolo[1,5-a]pyrimidine moiety is a key feature of this compound .

Scientific Research Applications

Biological and Antioxidant Activities

A study reported the synthesis of a series of triazolopyrimidines, closely related to the compound , highlighting their antimicrobial and antioxidant activities. These compounds were synthesized following the Biginelli protocol and characterized using spectroscopic techniques. Their evaluation showed promising antimicrobial and antioxidant properties, suggesting potential therapeutic applications (V. P. Gilava et al., 2020).

Synthesis Methodologies

Research on the synthesis of triazolopyrimidines and related compounds has been extensive, illustrating a variety of methodologies and reactions to create these complex molecules. For example, one study detailed a heterocondensation approach to create heterocyclic pyrimidines, a process that could potentially be adapted for synthesizing the compound of interest (H. Wamhoff et al., 1993). Another investigation focused on the rearrangement of thiazolopyrimidines into triazolopyrimidines via C=N bond reduction, showcasing the synthetic flexibility and reactivity of these systems (E. A. Lashmanova et al., 2019).

Supramolecular Chemistry

A fascinating application of pyrimidine derivatives is in the realm of supramolecular chemistry, where they serve as building blocks for hydrogen-bonded supramolecular assemblies. Research has demonstrated the synthesis of novel pyrimidine derivatives that, when combined with crown ethers, form complex 2D and 3D networks via hydrogen bonding. This research underscores the potential of such compounds in designing new materials and molecular architectures (M. Fonari et al., 2004).

Future Directions

The future research directions for this compound could involve further exploration of its potential applications in various fields, such as medicine and materials science . Additionally, more detailed studies on its synthesis, properties, and mechanism of action could be beneficial .

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-5-32-16-9-6-14(7-10-16)22-26-23-25-13(2)19(21(24)29)20(28(23)27-22)15-8-11-17(30-3)18(12-15)31-4/h6-12,20H,5H2,1-4H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIUKXQCTQUPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.